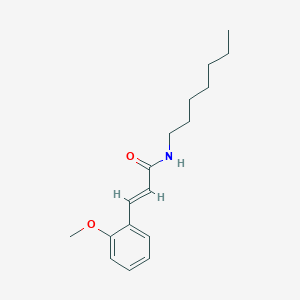![molecular formula C18H16BrFN2O3 B14810448 (2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)prop-2-enehydrazide](/img/structure/B14810448.png)
(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)prop-2-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide is a synthetic organic compound characterized by its unique chemical structure It contains a bromo-substituted phenoxy group, a fluorophenyl group, and an acrylohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide typically involves multiple steps. One common approach is the reaction of 4-bromo-2-methylphenol with chloroacetic acid to form 4-bromo-2-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide. The final step involves the condensation of this hydrazide with 4-fluorocinnamaldehyde under acidic conditions to form the desired acrylohydrazide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or phenyl derivatives.
Scientific Research Applications
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may bind to active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-chloro-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide
- N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-chlorophenyl)acrylohydrazide
- N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methylphenyl)acrylohydrazide
Uniqueness
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide is unique due to the presence of both bromo and fluoro substituents, which can impart distinct electronic and steric properties. These features may enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16BrFN2O3 |
|---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
(E)-N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C18H16BrFN2O3/c1-12-10-14(19)5-8-16(12)25-11-18(24)22-21-17(23)9-4-13-2-6-15(20)7-3-13/h2-10H,11H2,1H3,(H,21,23)(H,22,24)/b9-4+ |
InChI Key |
DZWRYSQMAQWIMX-RUDMXATFSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)/C=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




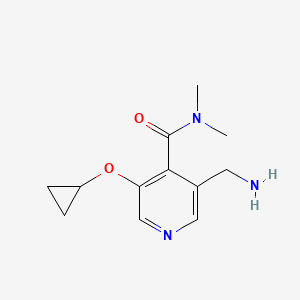
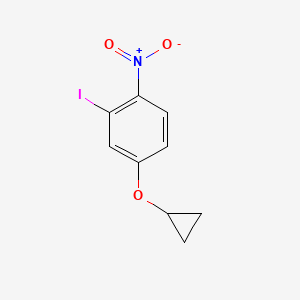

![(2E)-3-(2-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14810408.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-iodobenzohydrazide](/img/structure/B14810410.png)
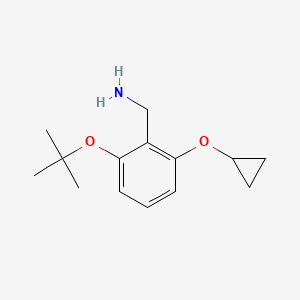
![Tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14810419.png)
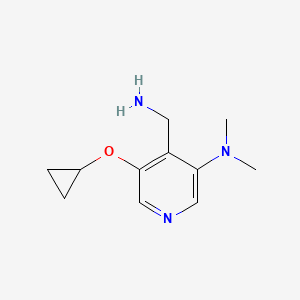

![2-amino-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylbutanamide](/img/structure/B14810433.png)
![[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B14810444.png)
